molecular formula C23H25N3O3 B11286788 2-[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide

2-[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide

Cat. No.: B11286788
M. Wt: 391.5 g/mol
InChI Key: ODWHAFVTMBJMOV-UHFFFAOYSA-N
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Description

2-[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide is a complex organic compound that features a cyclopentyl group, a methylphenyl group, and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a cyclopentyl derivative with a 4-methylphenyl derivative in the presence of a suitable catalyst can lead to the formation of the imidazolidinone ring . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

2-[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidinone derivatives and cyclopentyl-containing compounds. Examples include:

Uniqueness

What sets 2-[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

2-[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C23H25N3O3/c1-16-11-13-19(14-12-16)26-22(28)20(25(23(26)29)18-9-5-6-10-18)15-21(27)24-17-7-3-2-4-8-17/h2-4,7-8,11-14,18,20H,5-6,9-10,15H2,1H3,(H,24,27)

InChI Key

ODWHAFVTMBJMOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(N(C2=O)C3CCCC3)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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